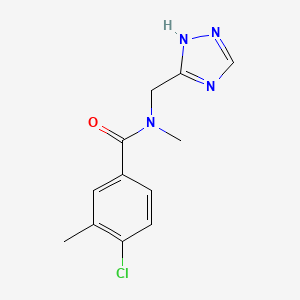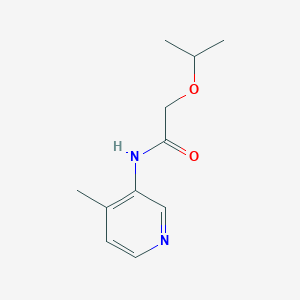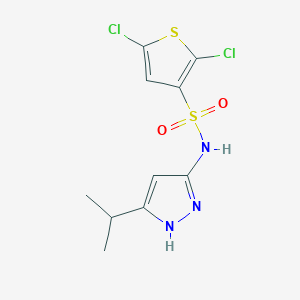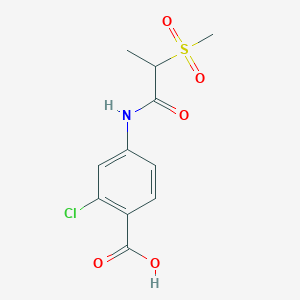
4-chloro-N,3-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,3-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as CDMTB and has been widely studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of CDMTB is not fully understood, but it is believed to inhibit the growth of fungi and tumors by interfering with cell division and DNA replication. CDMTB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDMTB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus fumigatus. CDMTB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CDMTB has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMTB has a number of advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. CDMTB is also stable under a variety of conditions, making it a useful tool for studying the effects of different compounds on cells. However, there are also some limitations to the use of CDMTB in laboratory experiments. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of CDMTB is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on CDMTB. One area of research is the development of new drugs based on CDMTB. Researchers are also interested in exploring the use of CDMTB as a fluorescent probe for the detection of metal ions in biological systems. In addition, further research is needed to fully understand the mechanism of action of CDMTB and its potential applications in scientific research.
Conclusion:
In conclusion, 4-chloro-N,3-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide is a chemical compound that has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of CDMTB and its mechanism of action.
Métodos De Síntesis
The synthesis method of CDMTB involves the reaction of 4-chlorobenzoyl chloride with 1H-1,2,4-triazole-5-methanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,3-dimethylaminopropylamine to yield the final product, CDMTB. The synthesis of CDMTB is relatively simple and can be achieved with a high yield.
Aplicaciones Científicas De Investigación
CDMTB has been studied extensively for its potential applications in scientific research. It has been shown to have antifungal and antitumor properties, making it a promising candidate for the development of new drugs. CDMTB has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
4-chloro-N,3-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8-5-9(3-4-10(8)13)12(18)17(2)6-11-14-7-15-16-11/h3-5,7H,6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJPXCJQWEOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)CC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)


![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)




![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)